molecular formula C10H4Cl4 B14628095 1,2,3,7-Tetrachloronaphthalene CAS No. 55720-41-7

1,2,3,7-Tetrachloronaphthalene

Cat. No.: B14628095
CAS No.: 55720-41-7
M. Wt: 265.9 g/mol
InChI Key: AULMCNDOHMTPGC-UHFFFAOYSA-N
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Description

1,2,3,7-Tetrachloronaphthalene (1,2,3,7-TCN) is a polychlorinated naphthalene (PCN) isomer with four chlorine atoms substituted at the 1, 2, 3, and 7 positions of the naphthalene ring. While direct data on this specific isomer is absent in the provided evidence, insights can be inferred from structurally similar tetrachloronaphthalene isomers. PCNs are persistent organic pollutants (POPs) with environmental and toxicological profiles influenced by chlorine substitution patterns .

Properties

IUPAC Name

1,2,3,7-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-6-2-1-5-3-8(12)10(14)9(13)7(5)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULMCNDOHMTPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C(=C(C=C21)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204267
Record name 1,2,3,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55720-41-7
Record name 1,2,3,7-Tetrachloronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55720-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1,2,3,7-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,7-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. The reaction typically proceeds through a series of intermediate chlorinated naphthalenes until the desired tetrachlorinated product is obtained.

Industrial Production Methods

Industrial production of 1,2,3,7-Tetrachloronaphthalene follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,7-Tetrachloronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.

    Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Chlorinated naphthoquinones.

    Reduction: Partially dechlorinated naphthalenes.

    Substitution: Functionalized naphthalenes with various substituents.

Scientific Research Applications

1,2,3,7-Tetrachloronaphthalene has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polychlorinated naphthalenes in various chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.

    Medicine: Studied for its potential use in developing new pharmaceuticals and understanding the mechanisms of action of chlorinated compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 1,2,3,7-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in detoxification processes. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Structural and Physical Properties

The position of chlorine atoms significantly impacts physical properties such as melting points, solubility, and stability. Key isomers include:

Compound (CAS No.) Molecular Formula Molecular Weight Melting Point (°C) Phase Transition Data (fusH, kJ/mol) Key Structural Features
1,2,3,4-TCN (20020-02-4) C₁₀H₄Cl₄ 265.95 198 1.33 kJ/mol at 454.3 K Adjacent chlorines on one aromatic ring
1,3,5,7-TCN (53555-64-9) C₁₀H₄Cl₄ 265.95 Not reported Not available Symmetrical substitution on both rings
1,2,4,7-TCN (67922-21-8) C₁₀H₄Cl₄ 265.95 Not reported Not available Chlorines on adjacent and isolated positions
1,2,5,6-TCN (67922-22-9) C₁₀H₄Cl₄ 265.95 Not reported Not available Chlorines on opposite rings (dioxin-like)
2,3,6,7-TCN (34588-40-4) C₁₀H₄Cl₄ 265.95 Not reported Not available Adjacent chlorines on both rings

Notes:

  • 1,2,3,4-TCN has the highest reported melting point (198°C), attributed to its planar, fully chlorinated aromatic ring .
  • Phase transition data for 1,2,3,5-TCN (fusH = 73.4 kJ/mol at 453 K) suggests higher thermal stability compared to 1,2,3,4-TCN .

Reactivity and Environmental Degradation

  • 1,2,3,4-TCN : Degrades efficiently over Fe–Al composite oxides (FeAl-5 and FeAl-10) due to their porous structures and reactive sites, achieving ~90% dechlorination under optimal conditions .
  • Other Isomers : Reactivity varies with chlorine substitution. For example, isomers with adjacent chlorines (e.g., 1,2,3,4-TCN) are more prone to hydrodechlorination than symmetrically substituted isomers (e.g., 1,3,5,7-TCN) .

Toxicity and Health Impacts

  • 2,3,6,7-TCN: Classified as a carcinogen, with handling requiring stringent safety protocols .

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